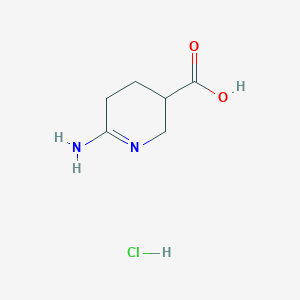

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride

描述

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a partially saturated pyridine ring with amino and carboxylic acid functional groups. Its molecular formula is C₆H₁₀N₂O₂·HCl (as inferred from structural analogs in ), and it is commonly utilized as a building block in pharmaceutical and organic synthesis . Key structural attributes include:

- Functional Groups: The amino group at position 6 and the carboxylic acid at position 3 enable diverse reactivity, including salt formation (hydrochloride) and participation in condensation or amidation reactions.

This compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 50 mg to 5 g, reflecting its role in early-stage drug discovery .

属性

IUPAC Name |

6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h4H,1-3H2,(H2,7,8)(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRUXOOXIYLGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NCC1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the tetrahydropyridine ring system.

Amination: Introduction of the amino group at the 6th position is achieved through amination reactions, often using reagents such as ammonia or amines.

Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

Oxidation Products: Oxo derivatives such as ketones or aldehydes.

Reduction Products: Alcohols or aldehydes.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学研究应用

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Influence: The carboxylic acid in the target compound enhances solubility in polar solvents compared to its methyl ester analog (Table 1, row 2), which may reduce bioavailability in hydrophobic environments . Halogenation (e.g., chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid) increases electrophilicity, favoring nucleophilic substitution reactions absent in the amino-substituted target compound .

Biological Activity: The β-galactosidase inhibitor n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside () shares an amino group but incorporates a fluorinated sugar moiety, demonstrating that hydrophobic substituents in the β-position (vs. γ) enhance enzyme inhibition .

Synthetic Utility :

- Unlike the nitro-group-containing intermediates in and , the target compound avoids nitro-reduction steps, streamlining synthesis.

Research Findings and Data

Table 2: Physicochemical Properties

Critical Insights :

- Cytotoxicity: No significant cytotoxicity was reported for structurally related amino-tetrahydropyridines in SRB assays (), though direct data for the target compound is lacking .

- Reactivity : The carboxylic acid group enables conjugation with amines (e.g., in peptidomimetics), contrasting with the ester analog’s stability under basic conditions .

生物活性

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride (also known as 6-Amino-THPCA) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

6-Amino-THPCA has the molecular formula C6H10N2O2·HCl and is characterized by a tetrahydropyridine ring structure. The compound exhibits solubility in water, which is advantageous for pharmaceutical formulations.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the potential of 6-Amino-THPCA as an anticancer agent. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed cytotoxicity comparable to the reference drug bleomycin, suggesting its utility in cancer therapy .

2. Neuroprotective Effects

Research indicates that 6-Amino-THPCA may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in the pathophysiology of Alzheimer's disease . Additionally, it may possess antioxidant properties that contribute to its neuroprotective effects.

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that 6-Amino-THPCA can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of 6-Amino-THPCA can be attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of AChE and BuChE contributes to increased acetylcholine levels in the brain, enhancing cognitive function and memory retention.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Modulation of Inflammatory Cytokines : By regulating cytokine production, 6-Amino-THPCA may help mitigate inflammatory responses.

Case Studies

Several case studies have explored the efficacy of 6-Amino-THPCA in various therapeutic contexts:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and subsequent hydrochlorination. Key steps include:

- Amide coupling: Use carbodiimide reagents (e.g., EDC) to activate carboxylic acid intermediates, followed by nucleophilic attack by amines .

- Temperature control: Maintain reactions between 0–5°C during sensitive steps (e.g., cyclization) to prevent side reactions .

- Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

- Yield optimization: Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the tetrahydropyridine ring structure (e.g., δ 3.2–3.8 ppm for CH₂ groups) and amine proton integration .

- High-Performance Liquid Chromatography (HPLC): Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 210 nm; purity >98% is standard for pharmacological studies .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode confirms the molecular ion peak [M+H]⁺ and HCl adduct .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in aqueous buffers for biological assays?

- Methodological Answer:

- pH adjustment: Dissolve in 0.1 M HCl (pH ~2) and dilute with PBS (pH 7.4) to stabilize the hydrochloride form while avoiding precipitation .

- Co-solvents: Use DMSO (≤5% v/v) for stock solutions, but validate absence of solvent interference in cellular assays .

- Surfactants: Add 0.01% Tween-80 to enhance solubility in hydrophobic environments (e.g., membrane permeability studies) .

Q. What strategies are recommended to resolve stereochemical inconsistencies in synthesis?

- Methodological Answer:

- Chiral chromatography: Use Chiralpak® IA or IB columns with hexane/isopropanol gradients to separate enantiomers .

- X-ray crystallography: Confirm absolute configuration by growing single crystals in ethanol/ethyl acetate mixtures .

- Computational modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts for stereoisomers .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

- Methodological Answer:

- Assay standardization: Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times to control for variability .

- Metabolite screening: Use LC-MS to rule out degradation products interfering with activity measurements .

- QSAR modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to identify outliers .

Q. What protocols ensure stability during long-term storage?

- Methodological Answer:

- Lyophilization: Freeze-dry under vacuum (≤0.1 mBar) and store at -20°C in argon-filled vials to prevent hygroscopic degradation .

- Stability assays: Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies in reported synthetic yields?

- Methodological Answer:

- Reagent trace analysis: Use ICP-MS to detect metal catalysts (e.g., Pd, Cu) from coupling reactions that may inhibit crystallization .

- Replicate conditions: Systematically vary solvent ratios (e.g., ethanol:water from 3:1 to 1:1) to identify optimal recrystallization parameters .

Q. What methods validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。